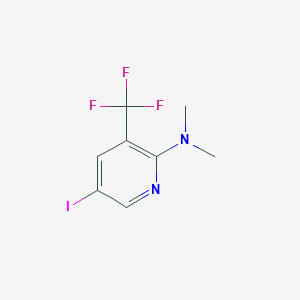![molecular formula C6H13NO2 B14779605 [(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol](/img/structure/B14779605.png)
[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol is a chiral compound with a unique structure that includes a four-membered azetidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted amine with an appropriate electrophile to form the azetidine ring. The reaction conditions often include the use of a base to facilitate the cyclization and solvents such as dichloromethane or tetrahydrofuran to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while reduction can regenerate the alcohol from a carbonyl compound .
Wissenschaftliche Forschungsanwendungen
[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products .
Wirkmechanismus
The mechanism of action of [(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol: shares structural similarities with other azetidine derivatives and methoxy-substituted compounds.
This compound: is similar to compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both a methoxy group and an azetidine ring. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
(3-methoxy-2-methylazetidin-3-yl)methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-6(4-8,9-2)3-7-5/h5,7-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
VRQWITGKHZUCBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CN1)(CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


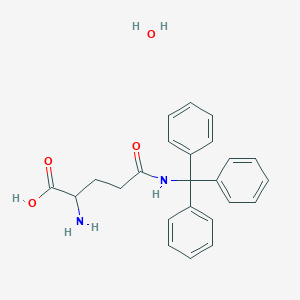
![(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol](/img/structure/B14779531.png)

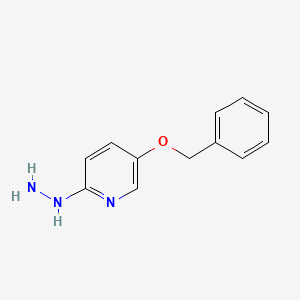
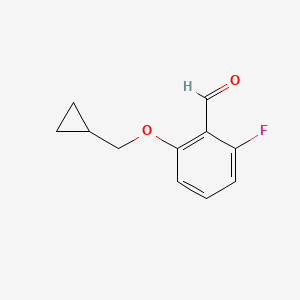
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
![L-Leucine, N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-, ethyl ester](/img/structure/B14779575.png)
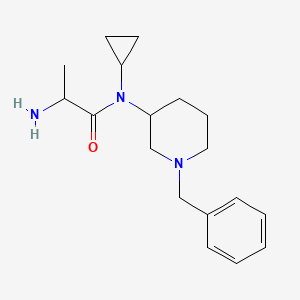

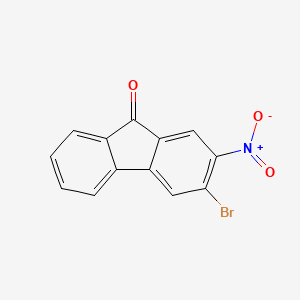
![(2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14779592.png)

